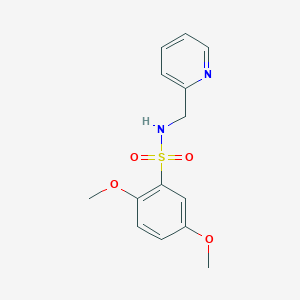

2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-12-6-7-13(20-2)14(9-12)21(17,18)16-10-11-5-3-4-8-15-11/h3-9,16H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMBDNKMMKZBAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641265 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Key Reagents and Conditions

Detailed Reaction Protocols

Standard Sulfonamidation

The most widely reported method involves reacting 2,5-dimethoxybenzenesulfonyl chloride with pyridin-2-ylmethylamine under basic conditions.

Procedure :

-

Dissolve 2,5-dimethoxybenzenesulfonyl chloride in anhydrous DCM.

-

Add pyridin-2-ylmethylamine and a base (e.g., triethylamine).

-

Stir at room temperature (20–25°C) for 2–4 hours.

-

Extract the product with DCM, wash with aqueous NaHCO₃, and dry over Na₂SO₄.

-

Purify via silica gel column chromatography (eluent: hexane/ethyl acetate).

Yield : ~70–90% (estimated based on analogous reactions).

Table 1: Representative Reaction Conditions

Alternative Approaches

While the direct sulfonamidation method is preferred, alternative routes have been explored in related syntheses:

Two-Step Sulfonamide Formation

For intermediates requiring protection/deprotection:

-

Protection : Introduce a leaving group (e.g., bromine) to the benzene ring.

-

Sulfonamidation : React with pyridin-2-ylmethylamine under basic conditions.

-

Deprotection : Remove protective groups via acidic or reductive conditions.

Example :

-

Step 1 : Brominate 2,5-dimethoxybenzene to form 2,5-dimethoxy-4-bromobenzenesulfonyl chloride.

-

Step 2 : React with pyridin-2-ylmethylamine.

-

Step 3 : Substitute bromine with hydrogen (e.g., using Pd/C and H₂).

This method is less common for the target compound but is applicable for analogs with additional substituents.

Critical Reaction Parameters

Solvent Selection

-

Dichloromethane (DCM) : Ideal for low-temperature reactions due to its high dielectric constant and inertness.

-

Dioxane : Suitable for higher temperatures (reflux) and polar reactions.

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Boiling Point (°C) | Dielectric Constant | Reaction Rate |

|---|---|---|---|

| DCM | 39.6 | 9.08 | Moderate |

| Dioxane | 101.3 | 2.25 | Faster |

Base Optimization

-

Triethylamine : Effective at neutralizing HCl, minimizing side reactions.

-

Pyridine : Less basic but useful in solvents like dioxane for high-temperature reactions.

Key Insight : Excess base can lead to over-alkylation or decomposition. A 1.1–1.2 molar equivalent ratio of base to sulfonyl chloride is optimal.

Analytical Characterization

The final product is characterized using:

-

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Peaks for methoxy groups (~3.8 ppm), pyridine protons (~7.1–8.6 ppm), and sulfonamide NH (~10–12 ppm).

-

¹³C NMR : Signals for aromatic carbons (110–140 ppm) and sulfonamide sulfur (~140–150 ppm).

-

-

Infrared (IR) Spectroscopy :

-

S=O stretching (~1350–1450 cm⁻¹).

-

N–H bending (~1650 cm⁻¹).

-

-

Mass Spectrometry (MS) :

Challenges and Mitigation Strategies

| Challenge | Mitigation Strategy |

|---|---|

| Hydrolysis of sulfonyl chloride | Use anhydrous solvents and exclude moisture |

| Low solubility | Increase solvent polarity (e.g., DCM → DMF) |

| Byproduct formation | Monitor reaction progress via TLC |

Industrial-Scale Considerations

For large-scale production:

-

Continuous Flow Reactors : Enhance heat/mass transfer efficiency.

-

Crystallization : Optimize for high purity (e.g., ethanol/water mixtures).

-

Waste Management : Neutralize excess HCl with NaHCO₃.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Direct sulfonamidation | High yield, simplicity | Limited to available sulfonyl chlorides |

| Two-step synthesis | Flexibility for substituted analogs | Lower overall yield |

Analyse Chemischer Reaktionen

Types of Reactions: 2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides or aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is used in various scientific research applications:

Chemistry: As a reagent in organic synthesis and catalysis.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or cellular processes .

Vergleich Mit ähnlichen Verbindungen

A. Substituent Effects on the Benzene Ring

- Methoxy Groups: The 2,5-dimethoxy configuration in the target compound and DQB enhances solubility due to electron-donating effects, which may improve bioavailability.

- Ethoxy and Methyl Groups : The 2-ethoxy and 4,5-dimethyl groups in the compound increase hydrophobicity, likely influencing metabolic stability and membrane permeability .

B. N-Linked Group Variations

- Quinolin-3-yl (DQB): The larger, planar quinoline moiety in DQB enhances interactions with enzymes like ALPL, contributing to its efficacy in cancer cell inhibition .

- Piperidinyl-Dihydrobenzofuran (Compound 10) : This bulky substituent enables dual α2A/5-HT7 receptor binding, showcasing how extended N-linked groups can diversify pharmacological profiles .

Biologische Aktivität

2,5-Dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes two methoxy groups and a pyridine moiety, which may enhance its solubility and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is C13H15N2O4S. Its structure can be summarized as follows:

- Sulfonamide Group : Contributes to the compound’s ability to mimic natural substrates, potentially leading to competitive inhibition of enzymes.

- Methoxy Groups : Enhance solubility and may improve binding affinity through hydrophobic interactions.

- Pyridine Ring : Increases the likelihood of interaction with various biological receptors and enzymes.

The biological activity of 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide primarily involves its role as an enzyme inhibitor. Notably, it has been identified as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme in cell signaling pathways associated with metabolism, growth, and survival. Inhibition of PI3K can have significant implications in cancer therapy and metabolic disorders where PI3K signaling is dysregulated.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological effects of related sulfonamide compounds, providing insights into the potential applications of 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide.

- Cancer Therapeutics : Research indicates that compounds similar to 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can inhibit HIF-1α signaling pathways, which are often upregulated in cancers. Inhibitors targeting this pathway could improve treatment outcomes for patients with solid tumors .

- Antitubercular Activity : A series of benzenesulfonamide derivatives have demonstrated selective antitubercular activity against Mycobacterium tuberculosis. The structural similarities suggest that 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide may also exhibit similar properties .

- Inhibition Studies : Molecular docking studies have shown that the compound can effectively bind to various enzymes involved in metabolic pathways. This suggests a broad spectrum of potential therapeutic applications beyond cancer treatment .

Q & A

What are the key synthetic strategies for preparing 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

Basic

The synthesis typically involves sulfonylation of a 2,5-dimethoxybenzenesulfonyl chloride with 2-(aminomethyl)pyridine. Critical steps include controlling stoichiometry, solvent selection (e.g., pyridine or dichloromethane), and temperature to minimize side reactions like over-sulfonylation. Purity optimization requires chromatographic separation (e.g., silica gel) and recrystallization using solvents such as ethyl acetate/petroleum ether . Post-synthesis, techniques like HPLC or NMR can validate purity .

How can factorial design methodologies be applied to systematically optimize the synthesis of this compound?

Advanced

Factorial design (e.g., 2^k designs) allows researchers to evaluate multiple variables (e.g., temperature, reagent ratio, solvent polarity) simultaneously. For example, a central composite design could identify optimal conditions for coupling the pyridinylmethylamine to the sulfonyl chloride. Response variables (yield, purity) are modeled statistically to pinpoint interactions between factors, reducing the number of experiments needed while maximizing data robustness .

What advanced analytical techniques are recommended for resolving structural ambiguities in 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide derivatives?

Advanced

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous confirmation of molecular geometry, hydrogen-bonding networks, and stereoelectronic effects. SC-XRD data interpretation using software like SHELX or OLEX2 can resolve discrepancies between computational models (e.g., DFT) and experimental observations . Solid-state NMR (ssNMR) further elucidates dynamic molecular behavior in crystalline phases .

How can researchers address contradictions in reported biological activity data for sulfonamide derivatives like this compound?

Advanced

Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent vehicles) or impurities. Methodological standardization, such as using identical positive controls (e.g., known enzyme inhibitors) and validating compound stability under assay conditions, is essential. Meta-analysis of structure-activity relationship (SAR) studies can identify substituent-specific trends (e.g., methoxy vs. halogen groups) that explain divergent results .

What challenges arise in multi-step syntheses of pyridinylmethyl-substituted benzenesulfonamides, and how are they mitigated?

Basic

Key challenges include:

- Intermediate instability : Moisture-sensitive sulfonyl chlorides require anhydrous conditions and inert atmospheres.

- Regioselectivity : Protecting groups (e.g., tert-butyl) may be needed to direct coupling to the pyridinylmethylamine .

- Purification : Flash chromatography with gradient elution separates closely related byproducts. LC-MS monitoring ensures intermediate integrity .

What computational tools are effective in predicting the binding interactions of this compound with biological targets?

Advanced

Molecular docking (AutoDock Vina, Glide) and molecular dynamics (GROMACS, AMBER) simulations can model interactions with enzymes like carbonic anhydrase or kinases. Free-energy perturbation (FEP) calculations refine binding affinity predictions, while QSAR models correlate substituent effects (e.g., methoxy positioning) with inhibitory potency .

How do solvent and pH conditions influence the stability of 2,5-dimethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in biological assays?

Advanced

The compound’s sulfonamide group is prone to hydrolysis under acidic or alkaline conditions. Stability studies using UV-Vis spectroscopy or LC-MS in buffered solutions (pH 4–8) identify degradation pathways. Co-solvents like DMSO (≤1% v/v) minimize aggregation while maintaining solubility in aqueous media .

What role does the pyridinylmethyl moiety play in modulating the compound’s physicochemical properties?

Basic

The pyridinylmethyl group enhances solubility via hydrogen bonding and π-π stacking interactions. It also increases lipophilicity (logP), improving membrane permeability. Computational tools like MarvinSketch predict pKa values (e.g., pyridine N vs. sulfonamide NH) to guide bioavailability optimization .

How can researchers validate the absence of polymorphic forms in synthesized batches?

Advanced

Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) detect polymorphs. Accelerated stability testing (40°C/75% RH for 4 weeks) under ICH guidelines ensures consistency. Pair distribution function (PDF) analysis resolves amorphous vs. crystalline content in poorly diffracting samples .

What strategies are employed to elucidate the reaction mechanism of sulfonamide formation in similar compounds?

Advanced

Kinetic isotope effects (KIEs) and trapping experiments identify intermediates (e.g., sulfonyloxyamines). Computational studies (DFT, NBO analysis) map transition states and charge distribution during nucleophilic attack by the amine. In situ FTIR monitors real-time bond formation (S-N vs. S-O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.